molecular formula C10H6N2O2 B7828410 1H-[1]benzofuro[3,2-d]pyrimidin-4-one

1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B7828410
M. Wt: 186.17 g/mol
InChI Key: PCCWPSFTRGJXEF-UHFFFAOYSA-N
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Description

The compound with the identifier “1H-[1]benzofuro[3,2-d]pyrimidin-4-one” is known as 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid. This compound is a derivative of naphthofuran and is characterized by its unique structure, which includes a furan ring fused to a naphthalene ring system. The molecular formula of this compound is C14H8O5, and it has a molecular weight of approximately 256.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring fused to the naphthalene system. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification methods, such as recrystallization and chromatography, ensures the production of high-quality 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring or the carboxylic acid group.

Scientific Research Applications

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid include other naphthofuran derivatives and related aromatic compounds. Some examples are:

  • 2-Methyl-4,9-dioxobenzo[f]benzofuran-3-carboxylic acid
  • 4,9-Diketo-2-methyl-benzo[f]benzofuran-3-carboxylic acid

Uniqueness

The uniqueness of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid lies in its specific structural features, such as the fused furan and naphthalene rings and the presence of both carbonyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCWPSFTRGJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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